2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid
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Overview
Description
2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a piperidine ring substituted with a trifluoromethyl group, an oxo group, and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of a piperidine derivative with trifluoromethylating agents under controlled conditions. For instance, the compound can be synthesized by reacting a piperidine derivative with trifluoromethyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Comparison: Compared to similar compounds, 2-Oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H8F3NO3 |
---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
2-oxo-5-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)3-1-4(6(13)14)5(12)11-2-3/h3-4H,1-2H2,(H,11,12)(H,13,14) |
InChI Key |
OZSWOKNGCDMVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=O)C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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